Diiodo-philanthotoxin-343-lysine

描述

Diiodo-philanthotoxin-343-lysine is a synthetic analog of philanthotoxin-343, a compound derived from the venom of the Egyptian solitary wasp, Philanthus triangulum. Philanthotoxins are known for their ability to block ionotropic glutamate receptors and nicotinic acetylcholine receptors, making them valuable tools in neuropharmacology and insecticide development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diiodo-philanthotoxin-343-lysine involves multiple steps, starting with the preparation of the philanthotoxin backbone. The key steps include:

Formation of the Polyamine Backbone: The polyamine backbone is synthesized through a series of amination reactions, typically involving the use of reagents like phthalimide and hydrazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-yielding solution-phase methods are employed to ensure the efficient production of the compound .

化学反应分析

Types of Reactions

Diiodo-philanthotoxin-343-lysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: The iodine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like thiols, amines, and alcohols

Major Products Formed

科学研究应用

Binding Properties and Mechanism of Action

PhTX-343-lysine has been studied for its binding affinity to various neurotransmitter receptors, particularly in the context of glutamate signaling. Research indicates that PhTX-343-lysine binds with low affinity (KD = 11.4 ± 2 µM) to multiple sites in rat brain synaptic membranes, suggesting a complex interaction with polyamine binding sites rather than traditional glutamate receptors .

Table 1: Binding Affinity of PhTX-343-lysine

| Binding Site | KD (µM) | Displacement by Polyamines |

|---|---|---|

| Multiple Sites | 11.4 ± 2 | Spermine (Ki = 3.77 ± 1.4) |

| Spermidine (Ki = 7.51 ± 0.77) |

This non-specific binding highlights the potential for using PhTX-343-lysine as a tool to investigate polyamine interactions in the central nervous system (CNS).

Effects on Neurotransmitter Receptors

PhTX-343-lysine exhibits antagonistic properties on nicotinic acetylcholine receptors (nAChRs). Studies show that it acts as an open-channel blocker, demonstrating use-dependent inhibition of locust nAChRs. The compound's potency can be altered through structural modifications, leading to more effective analogues for potential insecticidal applications .

Table 2: Potency of PhTX Analogues on nAChRs

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| PhTX-343 | 0.80 | Open-channel blocker |

| Cha-PhTX-343 | 0.44 | Enhanced potency |

| Cha-PhTX-12 | 0.00171 | Most potent analogue |

These findings suggest that PhTX analogues could be developed into novel insecticides with unique mechanisms of action, potentially reducing reliance on traditional chemical pesticides.

Therapeutic Potential

The therapeutic implications of PhTX-343-lysine extend to neuroprotection and treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with glycine receptors positions it as a candidate for treating conditions associated with neuronal degeneration, such as ischemia and chronic pain .

Table 3: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Ischemia | Neuroprotection through receptor modulation |

| Chronic Pain | Glycine receptor antagonism |

| Neurodegenerative Diseases | Potential treatment for Alzheimer's and ALS |

Case Studies and Research Findings

Several studies have documented the effects of PhTX-343-lysine in various experimental settings:

- Neuroprotection in Ischemia : A study demonstrated that PhTX analogues could mitigate neuronal loss during ischemic events by modulating excitatory neurotransmitter activity .

- Insecticidal Properties : Research on modified versions of PhTX showed enhanced inhibitory effects on locust nAChRs, suggesting a viable path for developing new insecticides with minimal environmental impact .

- Glycine Receptor Interaction : Investigations into the binding characteristics of PhTX compounds revealed their potential as glycine receptor antagonists, which may help in managing conditions like anxiety and convulsions without the side effects associated with other treatments .

作用机制

Diiodo-philanthotoxin-343-lysine exerts its effects by blocking ionotropic glutamate receptors and nicotinic acetylcholine receptors. It acts as an open-channel blocker, binding to the receptor’s ion channel and preventing the flow of ions. This inhibition disrupts synaptic transmission and can lead to neuroprotection in cases of excitotoxicity .

相似化合物的比较

Similar Compounds

Philanthotoxin-343 (PhTX-343): The parent compound, known for its ability to block ionotropic glutamate receptors and nicotinic acetylcholine receptors.

Philanthotoxin-12 (PhTX-12): A more potent analog with similar receptor-blocking properties.

Cyclohexylalanine-Philanthotoxin-343 (Cha-PhTX-343): An analog with enhanced potency due to the substitution of tyrosine with cyclohexylalanine.

Uniqueness

Diiodo-philanthotoxin-343-lysine is unique due to the presence of iodine atoms, which can enhance its binding affinity and selectivity for certain receptors. This modification also allows for further functionalization, making it a versatile tool in scientific research .

生物活性

Diiodo-philanthotoxin-343-lysine (PhTX-343-lysine) is a synthetic analog of philanthotoxin, which has garnered attention for its potential biological activities, particularly in neuropharmacology and pain management. This article delves into the compound's synthesis, binding characteristics, neuroprotective effects, and implications for future research.

Synthesis and Binding Characteristics

PhTX-343-lysine is synthesized through modifications of the natural philanthotoxin structure, specifically by introducing diiodo groups to enhance its binding affinity and potency. Research indicates that PhTX-343-lysine binds to a variety of sites in rat brain synaptic membranes with a low affinity () and displays high nonspecific binding characteristics . The binding was notably sensitive to polyamines such as spermine and spermidine, which displaced the compound at specific inhibition constants (Ki values) of and , respectively .

Neuroprotective Effects

A significant study explored the neuroprotective capabilities of PhTX-343 against NMDA-induced retinal injury in animal models. The results demonstrated that pre-treatment with PhTX-343 significantly mitigated retinal cell loss and optic nerve damage caused by NMDA exposure. Histological assessments revealed that the morphology of the retinal ganglion cell layer in treated rats was comparable to control groups, indicating effective protection against neurodegeneration .

Key Findings from the Study:

- Retinal Cell Density : The number of retinal cell nuclei in PhTX-343 treated rats was significantly higher compared to NMDA-treated rats (2.9-fold increase) (p<0.05).

- Optic Nerve Protection : Treated groups exhibited less degeneration in optic nerve fibers compared to the NMDA group.

- Behavioral Assessments : Visual performance tests indicated that PhTX-343 pre-treated rats performed similarly to controls, while NMDA-treated rats struggled with object recognition tasks .

Implications for Pain Management

PhTX-343 and its analogs have shown promise in modulating pain pathways. The compound's interaction with P2X receptors has been studied extensively, revealing that certain analogs can selectively inhibit these receptors with potential applications as analgesics . For instance, studies have identified other spider venom toxins that selectively inhibit P2X4 receptors, suggesting a broader class of compounds may be developed for pain management based on this mechanism .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities and properties of this compound compared to other related compounds:

| Compound | Binding Affinity (KD) | Neuroprotective Effect | P2X Receptor Activity | Selectivity |

|---|---|---|---|---|

| This compound | Significant protection against NMDA-induced injury | Moderate | Non-selective | |

| Philanthotoxin (natural) | Varies | Limited | Weak | Non-selective |

| LK-601 | IC50: | Not assessed | High | Selective over hP2X3, hP2X7 |

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Structural Modifications : Further exploration of structural analogs could yield compounds with improved selectivity and potency.

- Clinical Applications : Investigating the efficacy of PhTX analogs in clinical settings for treating chronic pain or neurodegenerative diseases.

- Mechanistic Studies : Detailed studies on the binding mechanisms at the molecular level could elucidate how these compounds exert their effects.

属性

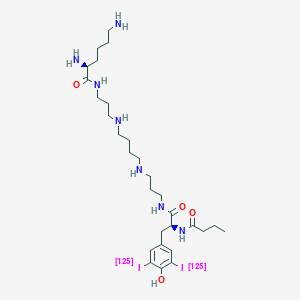

IUPAC Name |

(2S)-2,6-diamino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51I2N7O4/c1-2-9-26(39)38-25(20-21-18-22(30)27(40)23(31)19-21)29(42)37-17-8-15-35-13-6-5-12-34-14-7-16-36-28(41)24(33)10-3-4-11-32/h18-19,24-25,34-35,40H,2-17,20,32-33H2,1H3,(H,36,41)(H,37,42)(H,38,39)/t24-,25-/m0/s1/i30-2,31-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIHKWOYBOYNY-RNOIDMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51I2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158690 | |

| Record name | Diiodo-philanthotoxin-343-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-07-1 | |

| Record name | Diiodo-philanthotoxin-343-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodo-philanthotoxin-343-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。